Sodium acrylate

Descripción

Propiedades

IUPAC Name |

sodium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHYFLPFNGQFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Sodium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027652 | |

| Record name | Sodium 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline] | |

| Record name | 2-Propenoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-81-3, 25549-84-2 | |

| Record name | Sodium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, sodium salt (1:1), homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C98FKB43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | SODIUM ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Acrylate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of sodium acrylate (B77674) (CAS No: 7446-81-3). The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on delivering precise data and established experimental methodologies.

Chemical Structure and Identification

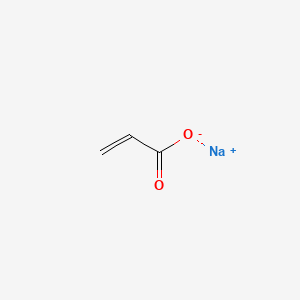

Sodium acrylate is the sodium salt of acrylic acid.[1][2] Its chemical structure consists of a vinyl group directly attached to a sodium carboxylate. This simple yet reactive structure is fundamental to its utility as a monomer for the synthesis of polyacrylates, particularly superabsorbent polymers.[1][2]

The diagram below illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for its handling, storage, and application in various chemical processes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 7446-81-3 | [3][5][6][8] |

| EC Number | 231-20-7 | [3][9] |

| Molecular Properties | ||

| Molecular Weight | 94.04 g/mol | [3][5][6][9] |

| Physical Properties | ||

| Appearance | White to off-white crystalline powder/solid | [1][2][8] |

| Melting Point | >300 °C (decomposes) | [2][5][6][7][8] |

| Boiling Point | 141 °C @ 760 mmHg (estimated) | [7][10][11] |

| Density | 1.528 g/cm³ (at 20 °C) | [6][7] |

| Water Solubility | 479 g/L (at 20 °C) | [6][7] |

| Safety Properties | ||

| Flash Point | 61.6 °C (estimated) | [7][11] |

Reactivity and Stability

Reactivity: The presence of the vinyl group makes this compound highly susceptible to polymerization, particularly through free-radical mechanisms.[2] This reactivity is the basis for its primary application in the production of sodium polyacrylate.

Stability: this compound may be unstable and can undergo spontaneous polymerization, especially when exposed to heat.[5][6][12] It is incompatible with strong oxidizing agents. For storage, it should be kept in a cool, dry, and dark location in a tightly sealed container, away from heat and ignition sources.[13] It is also noted to be moisture and heat sensitive.[14]

Key Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections outline protocols for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Neutralization

The most common and economically viable method for producing this compound is the direct acid-base neutralization of acrylic acid with a sodium base, such as sodium hydroxide (B78521) (NaOH).[2][15]

The workflow for this synthesis is depicted below.

Caption: Workflow for this compound synthesis.

Detailed Methodology:

-

Preparation: Prepare an aqueous solution of acrylic acid.[16]

-

Neutralization: Cool the acrylic acid solution in an ice bath to manage the exothermic nature of the reaction.[2][15]

-

Titration: Gradually add a solution of sodium hydroxide (e.g., 50% NaOH) to the acrylic acid solution with continuous stirring.[7]

-

Monitoring: Monitor the temperature to prevent overheating, which could initiate premature polymerization.[2] The endpoint is reached when the acid is completely neutralized.[15]

-

Stabilization (Optional): For storage of the monomer solution, polymerization inhibitors such as 4-methoxyphenol (B1676288) (MEHQ) can be added.[7]

-

Isolation (Optional): The solid this compound can be obtained by drying the resulting aqueous solution.

Determination of Melting Point (Decomposition Temperature)

Given that this compound decomposes at its melting point, Differential Scanning Calorimetry (DSC) is the recommended method for determining this transition temperature, following standards like ASTM D3418.[5][6][8]

Methodology Outline (based on ASTM D3418):

-

Sample Preparation: A small sample of the polymer (typically 5-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[5][9]

-

Instrument Setup: A reference pan (empty) is placed in the DSC instrument alongside the sample pan.

-

Thermal Scan: The sample is subjected to a controlled heating program. A typical heating rate for determining melting point is 10°C/minute.[9]

-

Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

-

Analysis: A plot of heat flow versus temperature (a thermogram) is generated. The melting point (Tm) is identified as the peak temperature of the endothermic event on the thermogram. For substances that decompose, this peak represents the onset of decomposition.

Determination of Water Solubility

The water solubility of this compound can be determined using the flask method as described in the OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[3][4]

The logical flow for this determination is as follows.

Caption: Workflow for water solubility determination.

Detailed Methodology:

-

Temperature Control: The determination is preferably conducted at a constant temperature, typically 20 ± 0.5 °C.[3]

-

Saturation: An excess amount of solid this compound is added to a known volume of distilled water in a flask.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) for a sufficient time to reach saturation equilibrium. A preliminary test can help determine the required time.[3]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated aqueous solution. Centrifugation is a common method for this separation.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method (e.g., titration, spectroscopy, or gravimetrically after evaporation of the solvent).

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Polymerization

This compound serves as the monomer for producing sodium polyacrylate, a polymer renowned for its ability to absorb 100 to 1000 times its mass in water.[17] The polymerization process transforms the individual monomer units into a long-chain polymer.

Caption: Free-radical polymerization of this compound.

Several techniques can be employed for this polymerization, including:

-

Solution Polymerization: Monomers are dissolved in a solvent (typically water) that contains a catalyst to initiate the polymerization.[17]

-

Inverse Emulsion Polymerization: Used for hydrophilic monomers, where the monomer is emulsified in a hydrophobic phase.[17]

-

Free Radical Polymerization: Often initiated by thermal initiators (like persulfates) or radiation, this process involves initiation, propagation, and termination steps to form the polymer chains.[13]

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. Neutralising Acrylic Acid to make this compound [protocols.io]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. atslab.com [atslab.com]

- 6. apmtesting.com [apmtesting.com]

- 7. prepchem.com [prepchem.com]

- 8. en.usb-lab.com [en.usb-lab.com]

- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 10. store.astm.org [store.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 14. store.astm.org [store.astm.org]

- 15. Acrylic acid and sodium hydroxide reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 16. quora.com [quora.com]

- 17. store.astm.org [store.astm.org]

Synthesis of Sodium Acrylate from Acrylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium acrylate (B77674) from acrylic acid. It covers the fundamental chemical principles, detailed experimental protocols for different synthetic routes, quantitative data analysis, and methods for purification and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where high-purity sodium acrylate is required.

Introduction

This compound (CH₂=CHCOONa) is the sodium salt of acrylic acid. It is a key monomer used in the production of superabsorbent polymers (SAPs), which have widespread applications in personal care products, agriculture, and drug delivery systems. The synthesis of this compound is a fundamental process that involves the neutralization of acrylic acid with a sodium-containing base. The purity and yield of the final product are highly dependent on the chosen synthetic route and the precise control of reaction conditions.

This guide will focus on the two primary methods for the laboratory and industrial scale synthesis of this compound: the neutralization of acrylic acid with sodium hydroxide (B78521) and with sodium carbonate.

Core Synthesis Pathway: Neutralization of Acrylic Acid

The fundamental reaction for the synthesis of this compound is an acid-base neutralization. Acrylic acid, a weak organic acid, reacts with a sodium-containing base to form this compound and a byproduct (typically water or carbonic acid).

Reaction with Sodium Hydroxide

The reaction between acrylic acid and sodium hydroxide is a straightforward and common method for producing this compound.[1][2] It is an exothermic reaction that yields this compound and water.[2]

The balanced chemical equation is:

CH₂=CHCOOH + NaOH → CH₂=CHCOONa + H₂O[2]

Reaction with Sodium Carbonate/Bicarbonate

An alternative method involves the use of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) as the base. This reaction produces this compound, water, and carbon dioxide. While less exothermic than the reaction with sodium hydroxide, it requires careful control of gas evolution.

The balanced chemical equations are:

2CH₂=CHCOOH + Na₂CO₃ → 2CH₂=CHCOONa + H₂O + CO₂

CH₂=CHCOOH + NaHCO₃ → CH₂=CHCOONa + H₂O + CO₂

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis of this compound using Sodium Hydroxide

This protocol is adapted from a standard laboratory procedure for the preparation of an aqueous solution of this compound.[3]

Materials:

-

Acrylic Acid (stabilized)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH meter

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

-

Reaction Setup: In a beaker equipped with a magnetic stir bar, add a calculated amount of deionized water. Place the beaker in an ice bath on a magnetic stirrer to control the reaction temperature.

-

Neutralization: Slowly add acrylic acid to the chilled water with continuous stirring. Subsequently, add the 50% sodium hydroxide solution dropwise to the acrylic acid solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained.[4]

-

pH Adjustment: Monitor the pH of the reaction mixture using a pH meter. Continue the addition of sodium hydroxide until the desired pH is reached, indicating the complete neutralization of acrylic acid.

-

Stabilization (Optional): For storage and to prevent polymerization, stabilizers such as 4-methoxyphenol (B1676288) (MEHQ) can be added to the final solution.[3]

Synthesis of this compound using Sodium Carbonate

This protocol is based on a patented method for the synthesis of this compound, which reports high yields and purity.[5][6]

Materials:

-

Acrylic Acid

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Solvent (e.g., Dimethylformamide - DMF, or Dimethyl Sulfoxide - DMSO)

-

Reaction Vessel (e.g., four-necked flask) with a stirrer, dropping funnel, and thermometer

-

Heating Mantle

-

Filtration apparatus (e.g., suction funnel)

-

Vacuum Drying Oven

Procedure:

-

Reaction Setup: In a four-necked flask, mix the inorganic sodium salt (sodium carbonate or bicarbonate) with the chosen solvent (DMF or DMSO).[5][6]

-

Addition of Acrylic Acid: At room temperature, add acrylic acid dropwise to the mixture over a period of approximately 1 hour with continuous stirring.[5][6]

-

Heating and Reaction: After the addition is complete, heat the mixture to a temperature between 58-62°C and maintain it for 3 hours to ensure the reaction goes to completion.[5][6]

-

Cooling and Filtration: Cool the reaction mixture to room temperature. The solid this compound product will precipitate out of the solution.[5][6]

-

Purification: Separate the solid product from the solvent by suction filtration.[5][6]

-

Drying: Dry the collected solid product in a vacuum oven at a temperature of 40-45°C to obtain the final white powder of this compound.[5][6]

Data Presentation

The following tables summarize the quantitative data from the synthesis of this compound using sodium carbonate/bicarbonate as described in patent CN102180784A.[5]

Table 1: Synthesis of this compound using Sodium Bicarbonate

| Embodiment | Solvent | Molar Ratio (Acrylic Acid:NaHCO₃) | Molar Yield (%) | Purity (%) |

| 1 | DMF | 1.05:1 | 98 | 98.5 |

| 2 | DMSO | 1.15:1 | 98.5 | 98.4 |

Table 2: Synthesis of this compound using Sodium Carbonate

| Embodiment | Solvent | Molar Ratio (Acrylic Acid:Na₂CO₃) | Molar Yield (%) | Purity (%) |

| 3 | DMF | 2.2:1 | 98 | 98.8 |

| 4 | DMSO | 2.4:1 | 99 | 98.5 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Purification and Characterization

Purification

The primary purification steps for solid this compound involve:

-

Filtration: To separate the precipitated this compound from the reaction solvent and any soluble impurities.

-

Washing: The filtered solid can be washed with a suitable solvent to remove any residual starting materials or byproducts.

-

Drying: Vacuum drying is typically employed to remove the solvent and any residual water, yielding a dry, powdered product.

Analytical Characterization

Several analytical techniques are used to confirm the identity, purity, and structure of the synthesized this compound.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a common method for assessing the purity of this compound and quantifying any residual acrylic acid or other impurities.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carboxylate group (COO⁻) and the vinyl group (C=C).[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and confirming its identity.[8][10][11]

Safety Precautions

Acrylic acid is a corrosive and flammable liquid with a pungent odor.[12] It is essential to handle it in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] The neutralization reaction with sodium hydroxide is highly exothermic and can cause a rapid increase in temperature.[2] Therefore, it is crucial to control the rate of addition of the base and to use an ice bath to dissipate the heat generated.[14] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. quora.com [quora.com]

- 5. CN102180784A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. CN102180784B - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. This compound - analysis - Analytice [analytice.com]

- 8. imim.pl [imim.pl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. fishersci.com [fishersci.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. Neutralising Acrylic Acid to make this compound [protocols.io]

An In-depth Technical Guide to Sodium Acrylate (CAS No. 7446-81-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium acrylate (B77674), focusing on its chemical identity, safety data, and handling protocols. The information is compiled and presented to be a critical resource for laboratory and research applications.

Chemical Identification and Properties

Sodium acrylate is the sodium salt of acrylic acid.[1][2] It is a white to off-white solid, often in powder form, and is soluble in water.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 7446-81-3 | [1][2][4][5] |

| EC Number | 231-209-7 | [4] |

| Molecular Formula | C₃H₃NaO₂ | [1][4] |

| Molecular Weight | 94.04 g/mol | [1][4] |

| IUPAC Name | sodium;prop-2-enoate | [4] |

| Synonyms | Acrylic acid sodium salt | [3] |

| InChI | InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | [1][4] |

| InChIKey | NNMHYFLPFNGQFZ-UHFFFAOYSA-M | [1][4] |

| Canonical SMILES | C=CC(=O)[O-].[Na+] | [1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, White to Off-White Powder | [1][3] |

| Melting Point | >300 °C (decomposes) | [1][6][7] |

| Water Solubility | 479 g/L at 20°C | [1] |

| Density | 1.528 g/cm³ at 20°C | [1] |

| LogP | 0.46 at 25°C | [1] |

Safety Data Sheet (SDS) Summary

The following sections summarize the critical safety information derived from the Safety Data Sheet for this compound.

This compound is considered a hazardous substance.[8] The primary hazards are:

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Tract Irritation: Irritating to the respiratory system.[5][8]

-

Aquatic Toxicity: Very toxic to aquatic life.[7]

Table 3: GHS Hazard Statements and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard Statement | H315 | Causes skin irritation. | |

| Hazard Statement | H319 | Causes serious eye irritation. | [9] |

| Hazard Statement | H335 | May cause respiratory irritation. | |

| Hazard Statement | H400 | Very toxic to aquatic life. | [7] |

| Precautionary Statement | P261 | Avoid breathing dust. | |

| Precautionary Statement | P273 | Avoid release to the environment. | [7] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Precautionary Statement | P391 | Collect spillage. | [7] |

| Precautionary Statement | P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Table 4: Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat (male and female) | > 5,000 mg/kg | [6][7] |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for handling this compound and responding to exposure incidents are critical for laboratory safety.

A standardized protocol for donning and using PPE is essential when working with this compound.

References

- 1. This compound CAS#: 7446-81-3 [m.chemicalbook.com]

- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 3. gelest.com [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acrylate (B77674) (CH₂=CHCOONa) is the sodium salt of acrylic acid, a key monomer in the production of a wide array of polymers and copolymers.[1][2] Its unique combination of a reactive vinyl group and an ionizable carboxylate group makes it a versatile building block in materials science.[3] In the pharmaceutical and drug development sectors, sodium acrylate and its polymeric derivatives are of increasing interest for applications such as hydrogels for controlled drug release, mucoadhesive systems, and nanoparticle-based drug delivery platforms.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound monomer, detailed experimental protocols for its characterization, and an exploration of its reactivity relevant to pharmaceutical sciences.

Physical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in various synthetic processes. A summary of these properties is presented in Table 1.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₃NaO₂ | [2] |

| Molecular Weight | 94.04 g/mol | [2] |

| CAS Number | 7446-81-3 | [2] |

| Appearance | White to off-white solid, can be granular or powdered. | [1] |

| Density | 1.528 g/cm³ at 20°C | [1] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| Boiling Point | 141 °C at 760 mmHg (for acrylic acid) | [1] |

| Solubility in Water | 479 g/L at 20°C | [1][2] |

| Solubility in Organic Solvents | Slightly soluble in methanol.[1][2] Insoluble in ethanol (B145695) and acetone.[1][2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its vinyl group and the ionic carboxylate functionality.

Acidity/Basicity

This compound is the salt of a weak acid (acrylic acid) and a strong base (sodium hydroxide). In aqueous solution, it creates a slightly alkaline environment. The pKa of its parent acid, acrylic acid, is approximately 4.25. This property is crucial for the pH-responsive behavior of poly(this compound) hydrogels, which swell or shrink in response to changes in pH, a mechanism widely exploited in targeted drug delivery.[6]

Reactivity of the Acrylate Group

The electron-withdrawing nature of the carboxylate group makes the double bond of the acrylate moiety susceptible to two primary types of reactions:

-

Free-Radical Polymerization: The vinyl group readily undergoes free-radical polymerization, a cornerstone of its industrial utility. This process can be initiated by thermal initiators (e.g., ammonium (B1175870) persulfate) or photoinitiators to form high molecular weight polymers known as poly(this compound).[3][7] The properties of the resulting polymer can be tailored by controlling the polymerization conditions. Controlled radical polymerization techniques, such as ATRP and RAFT, are employed to synthesize well-defined polymer architectures for advanced drug delivery applications.[8]

-

Michael Addition (Conjugate Addition): The electron-deficient β-carbon of the acrylate double bond is an electrophilic center that can react with nucleophiles in a Michael addition reaction. This "click" chemistry is particularly relevant in bioconjugation. For instance, the thiol groups of cysteine residues in proteins and peptides can be conjugated to acrylate-containing molecules or polymers, enabling the development of targeted drug-polymer conjugates and functionalized biomaterials.[9][10][11][12]

Stability and Storage

This compound is a stable compound under recommended storage conditions. However, it has a tendency to spontaneously polymerize, especially when exposed to heat, light, or in the presence of contaminants.[1][2] Therefore, it is typically stored under inert gas (nitrogen or argon) at refrigerated temperatures (2-8°C) and may contain a polymerization inhibitor.[1] It is incompatible with strong oxidizing agents.[1][2]

Experimental Protocols

Accurate characterization of this compound monomer is essential for its effective use in research and development. The following are detailed protocols for determining its key properties.

Determination of Melting Point (Capillary Method)

This protocol is based on the standard capillary method for determining the melting point of a solid organic compound.[1][13][14][15]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the sample is crystalline, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a column of 2-3 mm of packed solid is obtained.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (the initial melting point) and the temperature at which the entire solid has transformed into a liquid (the final melting point). The range between these two temperatures is the melting range. For pure substances, this range is typically narrow. Note that this compound decomposes at temperatures above 300°C.

-

Determination of Solubility in Organic Solvents

This qualitative and semi-quantitative protocol can be used to assess the solubility of this compound in various organic solvents.[8][16][17][18]

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or syringes

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL of methanol, ethanol, or acetone).

-

Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 5-10 minutes) at a controlled temperature.

-

Visually observe if the solid dissolves completely, partially, or not at all.

-

-

Semi-Quantitative Assessment (if soluble or slightly soluble):

-

Start with a known mass of this compound in a known volume of solvent.

-

If the solid dissolves completely, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

-

If the initial amount does not dissolve, incrementally add more solvent until the solid is fully dissolved.

-

Calculate the approximate solubility in terms of g/L or mg/mL. For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the dissolved solute in a saturated solution after filtration.

-

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[4][19][20][21][22]

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit

-

Infrared-grade potassium bromide (KBr) powder

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of this compound (1-2 mg) into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should show characteristic absorption bands for the C=C, C=O, and C-O functional groups of the acrylate moiety.

-

¹H NMR spectroscopy provides detailed information about the structure and purity of the this compound monomer.[5][23][24][25]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of a suitable deuterated solvent (D₂O is appropriate for the sodium salt) in a small vial.

-

Transfer the solution to an NMR tube.

-

-

Spectral Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

The spectrum should display characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm), which will appear as a multiplet due to spin-spin coupling.

-

-

Data Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure of the acrylate monomer.

-

The presence of any impurity signals can also be assessed.

-

Visualizations of Key Processes

Experimental Workflow for Monomer Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a monomer like this compound for use in pharmaceutical research.

Caption: Workflow for the characterization of this compound monomer.

Free-Radical Polymerization of this compound

This diagram outlines the fundamental steps of the free-radical polymerization of this compound to form poly(this compound).

Caption: Mechanism of free-radical polymerization of this compound.

Relevance to Drug Development

The properties of this compound monomer are directly relevant to its application in the development of advanced drug delivery systems.

pH-Responsive Drug Delivery

Polymers and hydrogels derived from this compound exhibit pH-responsive swelling behavior due to the ionization of the carboxylate groups.[26] At low pH, the carboxylate groups are protonated, leading to a collapse of the polymer network. As the pH increases above the pKa of poly(acrylic acid), the carboxylate groups become ionized, resulting in electrostatic repulsion and swelling of the hydrogel. This property is exploited to design oral drug delivery systems that protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestines.[6]

Bioconjugation and Targeted Delivery

The susceptibility of the acrylate group to Michael addition with thiols allows for the covalent attachment of drugs, peptides, or targeting ligands that contain cysteine residues.[9][10][11][12][27] This enables the creation of polymer-drug conjugates with enhanced stability and targeted delivery to specific cells or tissues.

Cellular Interactions of Polyacrylate-Based Nanoparticles

While this compound monomer itself is not expected to have specific interactions with signaling pathways, its polymeric nanoparticles are designed to interact with cells to deliver therapeutic payloads. The cellular uptake of these nanoparticles is an active area of research and is generally understood to occur via endocytosis.[28][29][30] The physicochemical properties of the nanoparticles, such as size, surface charge, and hydrophilicity, which are determined by the monomer and polymerization process, influence the specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) and the subsequent intracellular fate of the drug.[28][29][30] Understanding these cellular uptake mechanisms is critical for designing effective nanomedicines.

Conclusion

This compound is a monomer with a rich chemistry that underpins its widespread use in the development of advanced materials for the pharmaceutical industry. Its well-defined physical properties, coupled with the versatile reactivity of its vinyl and carboxylate groups, allow for the synthesis of polymers with tunable characteristics for applications in controlled drug release, bioconjugation, and targeted delivery. A thorough understanding and characterization of the monomer, as outlined in this guide, are essential for the rational design and successful implementation of these innovative therapeutic systems.

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 5. box2073.temp.domains [box2073.temp.domains]

- 6. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and properties of sodium polyacrylate - 海南扬航实业有限公司 [hnyhxd.com]

- 8. researchgate.net [researchgate.net]

- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. thinksrs.com [thinksrs.com]

- 16. quora.com [quora.com]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 20. shimadzu.com [shimadzu.com]

- 21. researchgate.net [researchgate.net]

- 22. eng.uc.edu [eng.uc.edu]

- 23. commons.emich.edu [commons.emich.edu]

- 24. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. "Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymer" by Elaine Wallin Smith [egrove.olemiss.edu]

- 28. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

Sodium Acrylate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of sodium acrylate (B77674), a key monomer in the synthesis of a wide range of polymers with significant applications in research and pharmaceutical development.

Core Physicochemical Data

The essential properties of sodium acrylate are summarized below, providing a foundation for its use in experimental and developmental contexts.

| Property | Value | References |

| Chemical Formula | C₃H₃NaO₂ | [1][2][3][4][5] |

| Molecular Weight | 94.04 g/mol | [1][2][3][4][6][7] |

| IUPAC Name | Sodium prop-2-enoate | [1][3] |

| CAS Number | 7446-81-3 | [4][5] |

| Appearance | White, granular or powdered solid | [6] |

| Melting Point | >300 °C | [4][6] |

Relationship Between Chemical Formula and Molecular Weight

The molecular weight of a compound is a direct derivative of its chemical formula and the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for this compound.

Experimental Protocol: Solution Polymerization of this compound

This protocol outlines a general methodology for the synthesis of poly(this compound), a superabsorbent polymer, via solution polymerization. This technique is frequently employed due to its relative simplicity and the water-soluble nature of the resulting polymer.[4]

Materials:

-

This compound (monomer)

-

Deionized water (solvent)

-

Ammonium (B1175870) persulfate (initiator)

-

Nitrogen gas

-

Isopropanol (B130326) (precipitation agent)

-

Reaction vessel with a mechanical stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

-

Beakers and filtration apparatus

Procedure:

-

Monomer Solution Preparation: A 25% (w/v) aqueous solution of this compound is prepared by dissolving the monomer in deionized water within the reaction vessel.

-

Inert Atmosphere: The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction. A continuous, gentle flow of nitrogen is maintained throughout the experiment.

-

Initiator Introduction: The reaction mixture is heated to 60°C. A pre-dissolved aqueous solution of ammonium persulfate (1% relative to the monomer weight) is then introduced to initiate the polymerization.

-

Polymerization Reaction: The reaction is allowed to proceed for 3-4 hours at 60°C with continuous stirring. An increase in viscosity will be observed as the polymer chains grow.

-

Polymer Precipitation and Purification: The resulting viscous polymer solution is cooled to room temperature and then slowly poured into an excess of isopropanol with vigorous stirring to precipitate the poly(this compound).

-

Isolation and Drying: The precipitated polymer is collected by filtration, washed with isopropanol to remove any unreacted monomer and initiator, and subsequently dried in a vacuum oven at 70°C until a constant weight is achieved.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key stages in the solution polymerization of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 7446-81-3 [chemicalbook.com]

- 3. This compound | C3H3NaO2 | CID 4068533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 7. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Solubility of Sodium Acrylate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium acrylate (B77674) in different solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise data on the physicochemical properties of this compound. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the methodologies.

Quantitative and Qualitative Solubility Data

Sodium acrylate (C₃H₃NaO₂) is the sodium salt of acrylic acid. Its solubility is a critical parameter in various applications, including polymerization reactions, formulation development, and material science. The following table summarizes the known solubility of this compound in water and common organic solvents.

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Water | 20 | 479 g/L | Quantitative | [1][2][3] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [2][3] |

| Ethanol | Not Specified | Insoluble | Qualitative | [4] |

| Acetone | Not Specified | Insoluble | Qualitative | [4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, particularly for specific solvent systems or at various temperatures, direct experimental determination is recommended. The "flask method," as described in OECD Guideline 105, is a suitable and internationally recognized procedure for substances with high solubility, such as this compound in water.

Principle of the Flask Method

The flask method involves saturating a solvent with a solute at a specific temperature and then measuring the concentration of the solute in the saturated solution. An excess of the solid solute is equilibrated with the solvent until saturation is reached. The concentration of the dissolved solute is then determined analytically.

Detailed Experimental Protocol: Flask Method for Aqueous Solubility

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent (e.g., deionized water, methanol, ethanol)

-

Constant temperature water bath or incubator

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (pore size appropriate to remove undissolved solids)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, titration apparatus)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature. Shake vigorously after each addition and observe for dissolution. This helps in determining the appropriate amount of solute to use for the definitive test to ensure an excess of undissolved solid remains.

-

Sample Preparation: Into at least three separate glass flasks, add a measured volume of the solvent. Add an excess amount of this compound to each flask. The excess amount should be sufficient to ensure that saturation is achieved and that undissolved solid is clearly visible after equilibration.

-

Equilibration: Place the stoppered flasks in a constant temperature bath set to the desired temperature (e.g., 20°C, 30°C, 40°C). Agitate the mixtures using a magnetic stirrer at a speed sufficient to keep the solid suspended without creating a vortex. The equilibration time can vary, but a period of 24 to 48 hours is generally sufficient. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements of concentration are in agreement.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is crucial to separate the saturated solution from the undissolved solid without altering the temperature. This can be achieved by:

-

Centrifugation: Centrifuge the flasks at the test temperature to pellet the undissolved solid.

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the solute.

-

-

Analysis: Accurately dilute the clear, saturated solution to a concentration that falls within the working range of the chosen analytical method. Determine the concentration of this compound in the diluted solution.

-

Calculation: Calculate the solubility of this compound in the solvent at the test temperature, taking into account the dilution factor. Report the results in appropriate units (e.g., g/L, mol/L).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination using the flask method.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Poly(sodium acrylate)

For Researchers, Scientists, and Drug Development Professionals

Poly(sodium acrylate) (PSA) is a superabsorbent polymer renowned for its ability to absorb and retain large quantities of water, making it a valuable component in numerous applications, including drug delivery systems, personal care products, and agricultural materials.[1] Understanding its thermal stability and decomposition behavior is critical for defining its processing parameters, storage conditions, and performance at elevated temperatures. This guide provides a comprehensive overview of the thermal degradation of poly(this compound), presenting quantitative data, experimental methodologies, and visual representations of the decomposition processes.

Thermal Decomposition Mechanism

The thermal degradation of poly(this compound) is a multi-stage process that is influenced by factors such as the heating rate and the surrounding atmosphere. Generally, the decomposition can be characterized by several key stages:

-

Dehydration: The initial weight loss, typically occurring between 30°C and 200°C, is attributed to the evaporation of free and bound water molecules within the polymer structure.[2][3]

-

Initial Decomposition: Following dehydration, the polymer structure begins to break down. This phase, which can start around 250°C, often involves the decomposition of the carboxylate groups.[4][5] For poly(acrylic acid), the formation and subsequent decomposition of anhydride (B1165640) intermediates occur in this temperature range, a process that is shifted to higher temperatures in its sodium salt form.[6]

-

Main Chain Scission: At higher temperatures, typically above 400°C, the primary polymer backbone undergoes scission.[4] This stage is characterized by significant weight loss and the evolution of various gaseous products. The decomposition of side chains also occurs within this temperature range.[4]

-

Char Formation: The final stage of decomposition involves the formation of a stable carbonaceous char residue at temperatures exceeding 500°C.[7]

The thermal stability of poly(this compound) can be influenced by its molecular weight, with higher molecular weight polymers generally exhibiting greater thermal stability.[8] Furthermore, the presence of inorganic components, as seen in composites, can alter the decomposition profile. For instance, silica (B1680970) nanocomposites of poly(this compound) have shown improved thermal stability.[6]

Quantitative Thermal Analysis Data

The following tables summarize quantitative data on the thermal decomposition of poly(this compound) and related copolymers as determined by thermogravimetric analysis (TGA).

Table 1: Thermal Decomposition Stages of Poly(this compound) and its Composites

| Material | Stage 1 Temperature (°C) | Stage 2 Temperature (°C) | Stage 3 Temperature (°C) | Stage 4 Temperature (°C) | Reference |

| Poly(this compound) | 30-250 (minor weight loss) | - | - | - | [3] |

| Poly(this compound)/Dextrin | 20-110 (solvent water evaporation) | 110-230 (release of constitutional water) | 450-826 (polymer chain decomposition) | - | [4] |

| Untreated SPA/SiO2 Nanocomposites | 70-200 (water desorption) | 280-380 (decomposition of SPA segments) | 420-530 (decomposition of SPA segments) | - | [6] |

| Treated SPA/SiO2 Nanocomposites | 40-200 (water desorption) | 270-390 (decomposition of SPA segments) | - | - | [6] |

| Poly(this compound-co-acrylamide) (SAP0) | 30-185 (water loss) | 186-296 (additional moisture loss) | 297-387 (carbohydrate chain decomposition) | - | [2] |

| Poly(this compound-co-acrylamide) (SAP1) | 30-185 (water loss) | 186-296 (additional moisture loss) | 297-393 (carbohydrate chain decomposition) | - | [2] |

| Poly(this compound-co-acrylamide) (SAP2) | 30-185 (water loss) | 186-296 (additional moisture loss) | 297-380 (carbohydrate chain decomposition) | - | [2] |

| Poly(this compound-co-acrylamide) (SAP3) | 30-185 (water loss) | 186-296 (additional moisture loss) | 297-401 (carbohydrate chain decomposition) | - | [2] |

Table 2: Weight Loss and Residue Data from TGA

| Material | Temperature for 50% Weight Loss (°C) | Residue at 600°C (%) | Residue at 784°C (%) | Reference |

| Poly(this compound-co-acrylamide) (SAP0) | 448 | - | 25.5 | [2] |

| Poly(this compound-co-acrylamide) (SAP1) | 455 | - | 27.0 | [2] |

| Poly(this compound-co-acrylamide) (SAP2) | 468 | - | 30.8 | [2] |

| Poly(this compound-co-acrylamide) (SAP3) | 459 | - | 28.0 | [2] |

| Very Low MW Polyacrylamide | - | 11.67 | - | [8] |

| Low MW Polyacrylamide | - | 14.68 | - | [8] |

| Medium MW Polyacrylamide | - | 17.83 | - | [8] |

| High MW Polyacrylamide | - | 19.45 | - | [8] |

| Very High MW Polyacrylamide | - | 22.55 | - | [8] |

Table 3: Activation Energy of Thermal Decomposition

| Material | Activation Energy (J/mol) | Method | Reference |

| Poly(acrylamide-co-sodium acrylate) hydrogel | ~500,000 | Vyazovkin, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose | [9] |

Experimental Protocols

The primary techniques for evaluating the thermal stability and decomposition of poly(this compound) are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the decomposition temperatures and weight loss percentages at different stages of degradation.[8]

-

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of programmed heating.

-

Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate is applied, commonly 10°C/min or 20°C/min.[2][6][8] The heating rate can affect the observed decomposition temperatures.[10]

-

Temperature Range: The analysis is typically conducted from ambient temperature up to 600°C, 800°C, or even 1000°C to ensure complete decomposition.[2][6][8]

-

Atmosphere: The experiment is usually performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[2][6][8]

-

-

Data Analysis: The output is a thermogram, a plot of mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition for each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine phase transitions such as the glass transition temperature (Tg).[9]

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, weighed amount of the polymer is sealed in an aluminum pan.

-

Experimental Conditions:

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a step change in the baseline of the thermogram.

Visualizations

Decomposition Pathway of Poly(this compound)

Caption: Logical flow of Poly(this compound) Thermal Decomposition.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for TGA and DSC analysis.

References

- 1. Sodium polyacrylate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies of Thermal Decomposition for Poly ( this compound ) / Dextrin ( PAANa / D ) – New | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the History and Discovery of Superabsorbent Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superabsorbent polymers (SAPs) are a class of functional polymers that can absorb and retain exceptionally large amounts of liquid relative to their own mass.[1][2][3] Chemically, they are cross-linked hydrophilic polymers that form a hydrogel when they come into contact with water or aqueous solutions.[2][3] The ability of these materials to absorb hundreds to thousands of times their weight in water has led to their widespread use in a variety of applications, including hygiene products, agriculture, and medicine.[1][2][4] This technical guide provides an in-depth look at the history, discovery, synthesis, and characterization of these remarkable materials.

A Journey Through Time: The History and Discovery of SAPs

The development of superabsorbent polymers has been a journey of scientific curiosity and technological advancement, driven by the need for materials with superior water management capabilities.

The Genesis: Early Research by the USDA

The story of SAPs begins in the early 1960s with the United States Department of Agriculture (USDA).[1][2][5][6][7] Researchers at the USDA were initially focused on developing materials to improve water conservation in soils.[2][5][7] Their work led to the creation of a resin by grafting an acrylonitrile (B1666552) polymer onto a starch backbone.[2][5][6][7] The hydrolyzed version of this starch-acrylonitrile copolymer could absorb over 400 times its own weight in water and, importantly, did not release the water under pressure.[2][5][6][7] This pioneering material was nicknamed "Super Slurper".[6][7]

The Shift to Commercialization and Hygiene Products

While the initial intent for these materials was agricultural, the first commercial applications for SAPs emerged in the early 1970s in the disposable hygiene sector.[2][5][7] This shift was driven by the superior absorbency and retention of SAPs compared to traditional materials like tissue paper, cotton, and fluff pulp, which could only hold about 20 times their weight in water.[2][5][7]

Key milestones in the commercialization of SAPs include:

-

1978: Park Davis (Professional Medical Products) utilized SAPs in feminine sanitary napkins.[5][7]

-

1982: The first use of SAPs in a baby diaper occurred in Europe, with Schickendanz and Beghin-Say incorporating the material into the absorbent core.[5][7]

-

Shortly after 1982: UniCharm in Japan, and later Procter & Gamble and Kimberly-Clark in the USA, began using SAPs in their baby diapers.[5]

Evolution of SAP Chemistry

Over the years, the technology behind SAPs has evolved significantly. While early SAPs were based on starch-grafting, modern SAPs used in hygiene products are typically cross-linked acrylic homopolymers, usually neutralized with sodium.[2][5][7] For agricultural applications, cross-linked acrylic-acrylamide copolymers, often neutralized with potassium, are more common.[2][5][7] This evolution has been driven by the demand for thinner, more efficient absorbent products.[1][5]

The timeline below illustrates the key milestones in the history of superabsorbent polymers.

The Core of Absorption: Chemical Structure and Mechanism

The remarkable water-absorbing capacity of SAPs is a direct result of their unique molecular structure. They consist of a network of hydrophilic polymer chains that are cross-linked to form a three-dimensional structure.[3][4]

When the polymer comes into contact with water, the water molecules are drawn into the network through osmosis. The polymer chains, which are initially coiled, begin to uncoil and expand as they become hydrated. The cross-links prevent the polymer from dissolving, allowing it to absorb and retain a large volume of liquid, thus forming a hydrogel.

The diagram below illustrates the water absorption mechanism of a superabsorbent polymer.

Synthesis of Superabsorbent Polymers

The synthesis of SAPs typically involves the polymerization of hydrophilic monomers in the presence of a cross-linking agent. The most common method is free radical polymerization.[8] Several polymerization techniques can be employed, each with its own advantages and disadvantages.[4][9]

-

Solution Polymerization: This is a widely used method where the monomers, initiator, and cross-linker are dissolved in a solvent (usually water).[4]

-

Suspension Polymerization: In this method, the aqueous monomer solution is dispersed as droplets in an organic solvent. Polymerization occurs within these droplets, resulting in spherical SAP particles.[6]

-

Bulk Polymerization: This technique involves the polymerization of monomers without a solvent. It is less common for SAP synthesis due to challenges in heat dissipation and process control.[4]

-

Radiation Polymerization: Gamma rays or electron beams can be used to initiate polymerization, offering a clean and efficient method that can reduce the need for chemical initiators.[4][10]

The following diagram outlines a general workflow for the synthesis of SAPs via solution polymerization.

Characterization of Superabsorbent Polymers

A variety of analytical techniques are employed to characterize the structure and properties of SAPs.

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the polymer structure and confirm the grafting of monomers.[10][11][12][13]

-

Scanning Electron Microscopy (SEM): Provides information about the surface morphology and porous structure of the SAP particles.[10][11][12][13]

-

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the polymer.[10][11][12][13]

-

X-ray Diffraction (XRD): Helps in determining the crystalline or amorphous nature of the polymer.[10][12]

Quantitative Data on Swelling Capacity

The swelling capacity is a critical parameter for evaluating the performance of a superabsorbent polymer. It is typically measured in grams of liquid absorbed per gram of dry polymer (g/g). The table below summarizes the swelling capacities of various SAPs as reported in the literature.

| Polymer Type | Swelling Capacity (g/g) in Distilled Water | Reference |

| Starch-grafted Acrylonitrile Copolymer | > 400 | [2][5][6][7] |

| Polyaspartic Acid | 1100 | [14] |

| N,O-carboxymethyl chitosan-g-(sodium acrylate/1-vinyl-2-pyrrolidone) | 1268 | [14] |

| Salt-insensitive SAP A (in synthetic cement pore fluid) | 28 | [15] |

| Salt-insensitive SAP B (in synthetic cement pore fluid) | 35 | [15] |

Experimental Protocols for Swelling Capacity Measurement

Accurate and reproducible measurement of swelling capacity is essential for research and quality control. Two common methods are the beaker test and the tea bag test.[16]

Beaker Test Method

Objective: To determine the free swelling capacity of a superabsorbent polymer in a liquid.

Materials:

-

Superabsorbent polymer sample

-

Beaker

-

Deionized water or other test liquid

-

Filter paper

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of the dry superabsorbent polymer (e.g., 0.1 g) and record the weight (w1).[16]

-

Place the polymer sample in a beaker.[16]

-

Add a sufficient volume of deionized water to the beaker (e.g., 100 ml).[16]

-

Allow the polymer to swell for a specified period (e.g., 20 minutes) to reach equilibrium.[16]

-

Carefully separate the swollen polymer from the excess water using filter paper.[16]

-

Weigh the swollen polymer and record the weight (w2).[16]

-

Calculate the swelling capacity using the formula: Swelling Capacity (g/g) = (w2 - w1) / w1.

Tea Bag Test Method

Objective: To determine the swelling capacity of a superabsorbent polymer, particularly useful for kinetics studies.

Materials:

-

Superabsorbent polymer sample

-

Permeable tea bag

-

Beaker

-

Deionized water or other test liquid

-

Analytical balance

Procedure:

-

Accurately weigh a small amount of the dry superabsorbent polymer (e.g., 0.1 g) and place it inside a pre-weighed tea bag.[16] Record the initial weight of the polymer (w1).

-

Suspend the tea bag in a beaker containing an excess of the test liquid.[16]

-

Allow the polymer to swell for a specific time interval (e.g., 20 minutes).[16] For kinetic studies, measurements can be taken at various time points.

-

Remove the tea bag from the beaker and hang it to allow excess, unabsorbed liquid to drain away.

-

Weigh the tea bag containing the swollen polymer.[16]

-

Calculate the weight of the swollen polymer (w2) by subtracting the weight of the wet tea bag (determined separately).

-

Calculate the swelling capacity using the formula: Swelling Capacity (g/g) = (w2 - w1) / w1.[16]

Conclusion

The discovery and development of superabsorbent polymers represent a significant advancement in materials science. From their origins in agricultural research to their indispensable role in modern hygiene products, SAPs have had a profound impact on various industries. The ongoing research into bio-based and biodegradable SAPs promises a more sustainable future for these versatile materials.[1] This guide has provided a comprehensive overview of the history, synthesis, characterization, and evaluation of superabsorbent polymers, offering valuable insights for professionals in research and development.

References

- 1. lygos.com [lygos.com]

- 2. History of water absorbing powder Chemistry [socochem.com]

- 3. sapgel.com [sapgel.com]

- 4. researchgate.net [researchgate.net]

- 5. History of Super Absorbent Polymer Chemistry - | M² Polymer Technologies Inc. [m2polymer.com]

- 6. Superabsorbent polymer - Wikipedia [en.wikipedia.org]

- 7. History of Super Absorbent Polymer Chemistry [socopolymer.com]

- 8. researchgate.net [researchgate.net]

- 9. Development history and synthesis of super-absorbent polymers: a review | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Characterization of Superabsorbent Polymers Based on Sawdust [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. matec-conferences.org [matec-conferences.org]

- 16. Swelling capacity - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of Sodium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium polyacrylate is a highly versatile polymer with significant applications in various fields, including the pharmaceutical and biomedical industries, due to its superabsorbent properties. This document provides a detailed protocol for the synthesis of sodium polyacrylate via free-radical polymerization. The methodology outlines the preparation of the monomer, the polymerization process using a redox initiation system, and the subsequent purification and characterization of the resulting polymer. Furthermore, this note includes a summary of key reaction parameters in tabular format for easy reference and visual representations of the experimental workflow and the polymerization mechanism to ensure clarity and reproducibility.

Introduction

Free-radical polymerization is a widely utilized method for synthesizing a variety of polymers. In the case of sodium acrylate (B77674), this process involves the initiation of a chain reaction by free radicals, leading to the formation of long-chain polymers. The properties of the synthesized poly(sodium acrylate), such as molecular weight and degree of crosslinking, can be tailored by controlling the reaction conditions, including monomer concentration, initiator type and concentration, and temperature. This application note serves as a comprehensive guide for the synthesis and characterization of sodium polyacrylate in a laboratory setting.

Experimental Protocols

Materials and Equipment

-

Acrylic acid (monomer)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) (for neutralization)

-

N,N'-methylenebisacrylamide (MBA) or Tetra(ethylene glycol) diacrylate (TEGDA) (crosslinking agent)[1]

-

Ammonium (B1175870) persulfate (APS) or Potassium persulfate (KPS) (initiator)[2][3]

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (activator for redox system)[1]

-

Deionized water (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Round-bottom flask or beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

-

Drying oven

Synthesis of this compound Monomer

The this compound monomer is typically prepared by the neutralization of acrylic acid with a base like sodium hydroxide or sodium bicarbonate.

-

In a beaker equipped with a magnetic stir bar, dissolve the desired amount of acrylic acid in deionized water.

-

Cool the solution in an ice bath to manage the exothermic reaction.

-

Slowly add a stoichiometric amount of sodium hydroxide solution or sodium bicarbonate to the acrylic acid solution while stirring continuously.[4]

-

Monitor the pH of the solution and adjust until it reaches a neutral pH of approximately 7-8.[5]

Free-Radical Polymerization of this compound

This protocol details the aqueous solution polymerization of this compound using a redox initiator system (APS/TEMED).

-

The prepared this compound solution is placed in a reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer and a nitrogen inlet.

-

The desired amount of crosslinking agent (e.g., N,N'-methylenebisacrylamide) is added to the monomer solution and stirred until fully dissolved.[4]

-

The solution is deoxygenated by bubbling nitrogen gas through it for at least 30 minutes to an hour, as oxygen can inhibit the polymerization process.[6]

-

The initiator, ammonium persulfate (APS), is dissolved in a small amount of deionized water and added to the reaction mixture.

-

The polymerization is initiated by adding the activator, TEMED, to the reaction mixture. The reaction is typically carried out at room temperature.[1]

-

The solution will become increasingly viscous, and gelation may occur depending on the concentration of the crosslinker. The polymerization is generally allowed to proceed for several hours to ensure high conversion.[1]

-

The resulting polymer gel is then purified by washing with deionized water to remove any unreacted monomer, initiator, and other impurities.

-

The purified polymer is dried in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[3][5]

Data Presentation